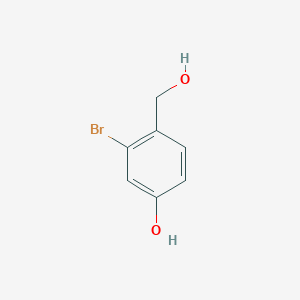

3-Bromo-4-(hydroxymethyl)phenol

描述

Overview of Bromophenols as Secondary Metabolites and Synthetic Intermediates

Bromophenols are a prominent subgroup of halogenated phenolic compounds that contain at least one bromine atom attached to the aromatic ring. mdpi.com They are found naturally as secondary metabolites in various marine organisms, particularly in red algae, where they are believed to play a role in chemical defense. mdpi.comnih.gov The biosynthesis of these compounds in marine algae often involves the enzyme bromoperoxidase. nih.gov

Beyond their natural origins, bromophenols are crucial as synthetic intermediates in organic chemistry. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex organic frameworks. nih.gov Their derivatives have shown a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.govnih.gov

Structural Context and Research Significance of 3-Bromo-4-(hydroxymethyl)phenol

This compound is a specific bromophenol with the chemical formula C₇H₇BrO₂. nih.gov Its structure features a phenol (B47542) ring substituted with a bromine atom at the 3-position and a hydroxymethyl group (-CH₂OH) at the 4-position. cymitquimica.com This unique arrangement of functional groups makes it a valuable building block in organic synthesis. The phenolic hydroxyl group, the bromine atom, and the hydroxymethyl group can all participate in various chemical reactions, allowing for the synthesis of a diverse array of derivatives. cymitquimica.com

The research significance of this compound lies in its potential as a precursor for pharmaceuticals and other biologically active molecules. smolecule.com The combination of the phenolic and brominated features has been associated with various biological activities in other related compounds. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.04 g/mol |

| Physical Form | Solid |

| InChI Code | 1S/C7H7BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 |

| InChI Key | WSRHRQCZRFLQMS-UHFFFAOYSA-N |

| SMILES | BrC1=CC(=CC=C1O)CO |

Data sourced from references nih.govcymitquimica.comsigmaaldrich.com

Historical Development of Phenol Functionalization and Derivatization Strategies

The functionalization and derivatization of phenols have a long and rich history in organic chemistry, dating back to the early 20th century with the pioneering work of chemists like Leo Baekeland on phenol-formaldehyde resins. researchgate.net These early investigations laid the groundwork for understanding the reactivity of the phenolic ring and its hydroxyl group.

Over the years, a vast array of methods has been developed to modify phenols. Classical strategies often involve electrophilic aromatic substitution to introduce functional groups onto the ring, and reactions of the phenolic hydroxyl group, such as etherification and esterification. nih.govnih.gov However, these classical methods can sometimes lack regioselectivity, leading to mixtures of products. nih.gov

More recent advancements have focused on developing highly selective methods for phenol functionalization. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective introduction of new bonds to the phenol ring. acs.orgacs.org These modern strategies offer greater efficiency and control, enabling the synthesis of complex phenolic derivatives with high precision. nih.gov The development of these strategies has been crucial for unlocking the full potential of phenols as building blocks in various scientific disciplines.

属性

IUPAC Name |

3-bromo-4-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRHRQCZRFLQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Hydroxymethyl Phenol

Classical Approaches to Phenolic Bromination

Classical methods primarily involve the electrophilic aromatic substitution on a phenol (B47542) ring. The hydroxyl group is a strong activating group, directing incoming electrophiles (like Br+) to the ortho and para positions. As the para position is already occupied by the hydroxymethyl group in the precursor, bromination is directed to the ortho positions.

The most direct route to 3-Bromo-4-(hydroxymethyl)phenol involves the electrophilic bromination of 4-(hydroxymethyl)phenol. This reaction typically uses molecular bromine (Br₂) as the brominating agent. The choice of solvent is crucial to control the reaction's selectivity and prevent side reactions. Common solvents include acetic acid and various chlorohydrocarbons like dichloromethane (B109758).

A significant challenge in this approach is controlling the reaction to prevent over-bromination, which can lead to the formation of di-brominated byproducts. Reaction conditions, such as maintaining low temperatures (e.g., 0-5°C), are often employed to enhance selectivity for the desired mono-brominated product.

To achieve greater control and selectivity, N-Bromosuccinimide (NBS) is frequently used as an alternative to molecular bromine. NBS is a milder and safer brominating agent that can be used under various conditions. sci-hub.se The reaction can proceed through a radical mechanism or an ionic one, with the latter being preferable for aromatic ring functionalization. sci-hub.se

For the bromination of phenols, the reaction with NBS is often catalyzed by an acid. For instance, a highly efficient method involves reacting 4-(hydroxymethyl)phenol with NBS in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). nih.gov This approach offers high selectivity for the ortho-position, providing good yields of the target compound.

Table 1: Comparison of Classical Bromination Approaches

| Method | Precursor | Brominating Agent | Catalyst/Solvent | Key Features |

|---|---|---|---|---|

| Direct Bromination | 4-(hydroxymethyl)phenol | Br₂ | Acetic Acid or Dichloromethane | Straightforward but risks over-bromination. |

Synthesis via Functional Group Transformations

An alternative to direct bromination of the final precursor involves multi-step syntheses where the key functional groups are introduced sequentially.

A widely used and effective strategy is the reduction of a corresponding carbonyl compound, specifically 3-bromo-4-hydroxybenzaldehyde (B1265673). This method consists of two main steps:

Bromination of 4-hydroxybenzaldehyde : The starting material, 4-hydroxybenzaldehyde, is first brominated to introduce the bromine atom at the desired position, yielding 3-bromo-4-hydroxybenzaldehyde. guidechem.com This reaction itself can be optimized to maximize yield and minimize the formation of byproducts like 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com

Reduction of the Aldehyde : The aldehyde group of 3-bromo-4-hydroxybenzaldehyde is then selectively reduced to a hydroxymethyl group. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). smolecule.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this purpose. nih.gov

This synthetic route reverses the order of functional group introduction. It begins with a brominated phenol, 3-bromophenol (B21344), and subsequently adds the hydroxymethyl group. nih.gov The introduction of the hydroxymethyl group onto the phenol ring is known as hydroxymethylation or methylolation. google.com

This reaction is typically carried out using formaldehyde (B43269) (or its polymer, paraformaldehyde) under alkaline conditions or with specific catalysts. google.com The reaction is directed to the positions activated by the hydroxyl group. For 3-bromophenol, the primary target for hydroxymethylation is the para-position (C4), leading to the desired product. Solvents such as 1,4-dioxane (B91453) are often used for this transformation. google.com

Table 2: Synthesis via Functional Group Transformation

| Method | Starting Material | Key Reagents | Intermediate | Key Features |

|---|---|---|---|---|

| Carbonyl Reduction | 4-hydroxybenzaldehyde | 1. Br₂2. NaBH₄ or LiAlH₄ | 3-bromo-4-hydroxybenzaldehyde | Excellent control over regioselectivity. guidechem.com |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, scalable, and environmentally friendly processes.

Continuous Flow Bromination : For industrial-scale production, continuous flow chemistry offers significant advantages in safety, control, and scalability. Analogous brominations have been successfully performed in microfluidic or tubular reactors, allowing for precise control of temperature and residence time, which minimizes side products.

Green Brominating Agents : To move away from hazardous molecular bromine, alternative reagents are being explored. One such approach involves using cetyltrimethylammonium tribromide (CTMATB) as the bromine source, often in conjunction with microwave irradiation to accelerate the reaction and improve yields under environmentally benign conditions. researchgate.net

Advanced Catalytic Systems : Research into catalysis has yielded methods that improve the selectivity of bromination. The use of spinel catalysts with NBS, for example, can enhance the reaction's selectivity towards the desired product, although it may require higher temperatures. sci-hub.se

Chemoselective Methods : A novel method for the bromination of (hydroxymethyl)phenols uses 2,4,6-trichloro smolecule.comtriazine in N,N-dimethylformamide (DMF). This approach is noted for its chemoselectivity, as it proceeds without affecting the phenolic hydroxyl group. researchgate.net

Telescoped Reactions : Advanced process development aims to combine multiple steps into a single, efficient operation. A "telescoped" approach that combines a formylation reaction with a subsequent hydride reduction in a single pot offers a streamlined route to introduce a hydroxymethyl group onto an aryl ring, representing a highly efficient and scalable strategy. acs.org

These advanced strategies reflect a trend towards processes that are not only effective but also safer and more sustainable.

Metal-Free Synthetic Protocols

Metal-free synthesis offers the advantage of avoiding contamination of the final product with metallic residues and often involves more cost-effective and readily available reagents. The most common metal-free approach to this compound is the direct electrophilic bromination of 4-(hydroxymethyl)phenol.

This method utilizes a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), to introduce a bromine atom onto the aromatic ring. The directing effects of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on the phenol ring guide the incoming electrophile. Both are ortho-, para-directing groups. Since the para position is blocked by the hydroxymethyl group, the bromine atom is directed to one of the ortho positions. The position ortho to the powerful activating hydroxyl group and meta to the hydroxymethyl group is favored, leading to the desired 3-bromo isomer.

Common solvents for this reaction include acetic acid or chlorinated hydrocarbons like dichloromethane. The reaction is typically performed at room temperature or with gentle heating to ensure the reaction goes to completion. Another metal-free approach involves the use of dioxane dibromide for the bromination of phenolic compounds. researchgate.net

Table 1: Examples of Metal-Free Bromination Conditions

| Brominating Agent | Solvent | Temperature | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Room Temperature | |

| N-Bromosuccinimide (NBS) | Dichloromethane | Room Temperature |

A different metal-free route involves the reaction of triphenylphosphine (B44618) with aryl bromides in refluxing phenol, which can be used to synthesize multifunctional aryldiphenylphosphines. nih.govacs.org While this specific reaction was used to prepare a phosphonium (B103445) salt from a related isomer, it highlights a metal-free method for C-P bond formation on a brominated phenol scaffold. nih.gov

Catalytic Synthesis Approaches

Catalytic methods are often employed to enhance reaction rates, improve selectivity, and allow for milder reaction conditions. In the synthesis of bromophenols, acid catalysis is a common strategy. For the bromination of 4-(hydroxymethyl)phenol, a catalytic amount of a strong acid can be used in conjunction with a brominating agent like NBS. For instance, a method for the synthesis of the isomeric 2-Bromo-4-(hydroxymethyl)phenol uses p-toluenesulfonic acid (p-TsOH) as a catalyst with NBS in methanol, suggesting a similar acid-catalyzed approach could be viable for the 3-bromo isomer.

Radical-initiated bromination represents another catalytic pathway. The use of N-bromosuccinimide (NBS) can be initiated by a radical initiator, such as (BzO)₂, to achieve benzylic bromination. nih.gov However, for aromatic bromination as required for this compound synthesis, electrophilic conditions are more typical.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. jocpr.comum-palembang.ac.id These principles can be applied to the synthesis of this compound to minimize waste, reduce energy consumption, and use safer materials.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Reactions with high atom economy are inherently less wasteful.

The direct bromination of 4-(hydroxymethyl)phenol is an addition reaction, which generally has a high atom economy. For example, using Br₂: C₇H₈O₂ + Br₂ → C₇H₇BrO₂ + HBr

In this reaction, all atoms from the 4-(hydroxymethyl)phenol are incorporated into the product. The only by-product is hydrogen bromide (HBr). In contrast, using NBS (C₄H₄BrNO₂) as the brominating agent results in succinimide (B58015) (C₄H₅NO₂) as a stoichiometric byproduct, leading to a lower atom economy.

Syntheses that require protecting groups, for instance, protecting the phenolic hydroxyl before a reaction and then deprotecting it, would have a significantly lower atom economy due to the addition and subsequent removal of the protecting group atoms. lookchem.com Therefore, synthetic routes that avoid such derivatization steps are preferred from an atom economy perspective. um-palembang.ac.id

Many traditional syntheses of bromophenols employ solvents like dichloromethane or acetic acid. Dichloromethane is a volatile organic compound with environmental and health concerns. Green chemistry encourages the use of safer, more environmentally friendly solvents. Potential green solvents that could be investigated for this synthesis include 2-methyltetrahydrofuran (B130290) (2-Me-THF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better safety profile. google.com Acetonitrile has also been considered as a replacement for other solvents like tetrahydrofuran (B95107) in similar chemical contexts. orgsyn.org Performing the reaction in water, if feasible, would be an ideal green solution.

Energy efficiency is a cornerstone of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. um-palembang.ac.id The direct bromination of 4-(hydroxymethyl)phenol can often be carried out at room temperature, making it an energy-efficient process.

To further enhance efficiency, especially for large-scale production, continuous flow chemistry presents a promising alternative to traditional batch processing. Flow reactors can offer improved heat and mass transfer, leading to better control over reaction conditions, potentially higher yields, and enhanced safety. acs.org Another energy-efficient technique is mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate reactions, often in the absence of a solvent, thereby reducing both energy and solvent use. rsc.org The applicability of these advanced methods to the synthesis of this compound could be a subject for future research.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route. For this compound, two primary retrosynthetic disconnections are considered.

Route A: Bromination as the key step

The most straightforward disconnection is the carbon-bromine (C-Br) bond. This leads back to the precursor 4-(hydroxymethyl)phenol . This route relies on the selective electrophilic bromination of the precursor. The hydroxyl and hydroxymethyl groups direct the incoming bromine to the desired position (ortho to the hydroxyl group). This is a common and direct approach.

Route B: Hydroxymethylation as the key step

An alternative disconnection involves breaking the carbon-carbon bond between the aromatic ring and the hydroxymethyl group. This points to 3-bromophenol as the starting material. The hydroxymethyl group would then be introduced onto this precursor. This could be achieved via a formylation reaction (e.g., Reimer-Tiemann or Duff reaction) followed by reduction of the resulting aldehyde to an alcohol. For example, ortho-formylation of phenols can be achieved using paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534). orgsyn.org

Route C: Reduction as the final step

A third possibility starts from 4-hydroxybenzaldehyde . The synthesis would involve the bromination of this aldehyde to give 3-bromo-4-hydroxybenzaldehyde, followed by the reduction of the aldehyde group to the hydroxymethyl group.

Figure 1: Retrosynthetic Pathways for this compound

These analyses suggest that readily available starting materials can be used to synthesize this compound, with the choice of route depending on factors like reagent availability, cost, and desired process efficiency.

Identification of Key Disconnections and Synthons

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections guide the synthetic strategy.

The first logical disconnection is the carbon-bromine (C-Br) bond. This bond is typically formed via an electrophilic aromatic substitution reaction. This leads to a key intermediate, 4-(hydroxymethyl)phenol, and an electrophilic bromine synthon, Br⁺.

A second key disconnection targets the exocyclic carbon-carbon bond of the hydroxymethyl group. More practically, this group is often installed through the reduction of a corresponding aldehyde or carboxylic acid derivative. This approach suggests precursors like 3-bromo-4-hydroxybenzaldehyde or a 3-bromo-4-hydroxybenzoic acid ester.

These disconnections reveal the essential synthons—idealized fragments resulting from the disconnection—and their corresponding real-world chemical equivalents or reagents.

Table 1: Key Disconnections and Corresponding Synthons for this compound

| Target Molecule | Disconnection | Synthon | Reagent Equivalent | Precursor |

|---|---|---|---|---|

| This compound | C-Br Bond | Br⁺ (Electrophilic Bromine) | Bromine (Br₂), N-Bromosuccinimide (NBS) | 4-(Hydroxymethyl)phenol |

| This compound | C-O Bond (from reduction) | ⁻CH₂OH (Hydroxymethyl anion) | Not a direct reagent; group formed via reduction | 3-Bromo-4-hydroxybenzaldehyde, 3-Bromo-4-hydroxybenzoic acid ester nih.gov |

| This compound | C-H Bond (at methyl group) | -CH₂• (Benzylic radical) | N-Bromosuccinimide (NBS) under radical conditions nih.gov | 3-Bromo-4-methylphenol (B1336650) nih.gov |

Strategic Functional Group Interconversions (FGIs)

Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. ub.eduimperial.ac.uk The synthesis of this compound relies on several key FGIs to introduce the required substituents onto the phenol ring.

Electrophilic Bromination: A common strategy involves the direct bromination of 4-(hydroxymethyl)phenol. This reaction utilizes an electrophilic brominating agent like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS). The hydroxyl and hydroxymethyl groups on the precursor direct the incoming electrophile to the position ortho to the powerful activating hydroxyl group.

Reduction of Carbonyl Groups: The hydroxymethyl group can be formed by the reduction of an aldehyde or an ester. For instance, a synthetic route starting from 3-formyl-4-hydroxybenzoic acid methyl ester involves the selective reduction of the ester group using lithium borohydride (LiBH₄) to yield the corresponding benzyl (B1604629) alcohol. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also commonly used to reduce esters and carboxylic acids to primary alcohols. nih.govgoogle.com

Conversion of a Methyl Group: An alternative pathway involves the transformation of a methyl group into a hydroxymethyl group. A synthesis starting with 3-bromo-4-methylphenol first involves protection of the phenolic hydroxyl group. nih.gov Subsequently, the benzylic methyl group is brominated under radical conditions using NBS to afford a benzyl bromide. nih.gov This intermediate can then be converted to the benzyl alcohol via hydrolysis.

Table 2: Key Functional Group Interconversions in the Synthesis of this compound

| Starting Functional Group | Target Functional Group | Reagents and Conditions | Reference |

|---|---|---|---|

| Phenolic C-H | Phenolic C-Br | Br₂ in Acetic Acid; or N-Bromosuccinimide (NBS) | |

| Ester (-COOR) | Primary Alcohol (-CH₂OH) | Lithium Aluminum Hydride (LiAlH₄) in THF; Lithium Borohydride (LiBH₄) | nih.govgoogle.com |

| Benzylic Methyl (-CH₃) | Benzylic Bromide (-CH₂Br) | N-Bromosuccinimide (NBS), (BzO)₂, CCl₄ | nih.gov |

| Benzylic Bromide (-CH₂Br) | Primary Alcohol (-CH₂OH) | Hydrolysis (e.g., KOH/Methanol followed by workup) | nih.gov |

Derivatization and Chemical Transformations of 3 Bromo 4 Hydroxymethyl Phenol

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for electrophilic substitution, most notably through alkylation and acylation reactions, leading to the formation of ethers and esters. nih.gov These transformations are fundamental in modifying the compound's properties and in designing prodrugs. nih.gov

Alkylation and acylation are common strategies employed to modify the phenolic hydroxyl group. nih.gov These reactions involve the treatment of the phenol (B47542) with alkylating or acylating agents, often in the presence of a base. For instance, the synthesis of Fesoterodine, a monoester of a related hydroxymethylphenol compound, highlights the importance of these transformations in pharmaceutical chemistry. google.com The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbon of the alkyl or acyl group.

The formation of ethers and esters from the phenolic hydroxyl group is a direct result of alkylation and acylation, respectively. A common method for ether formation is the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide ion, followed by reaction with an alkyl halide. For example, the hydroxyl group of a similar compound, (±) 4-bromo-2-(3-hydroxy-l-phenylpropyl)phenol, can be protected by reacting it with benzyl (B1604629) bromide in the presence of a base to yield a benzyl ether. google.com

Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride. These reactions are often catalyzed by a base or an acid. For example, the active metabolite of Fesoterodine is an isobutyric acid ester of a 2-substituted-4-(hydroxymethyl)phenol. google.com

The table below summarizes representative ether and ester formation reactions.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| (±) 4-bromo-2-(3-hydroxy-l-phenylpropyl)phenol | Benzyl bromide, Base | Benzyl Ether | google.com |

| 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol | Isobutyryl chloride | Phenolic Ester | google.com |

While 3-Bromo-4-(hydroxymethyl)phenol itself does not undergo O-demethylation, this reaction is a critical step in the synthesis of related bromophenols from their methoxy (B1213986) precursors. Aryl methyl ethers can be cleaved to yield the corresponding phenols, a reaction that is particularly useful in the final steps of natural product synthesis. mdpi.com A common and effective reagent for this transformation is boron tribromide (BBr₃). mdpi.comnih.gov For example, novel bromophenol derivatives have been synthesized from the demethylation of diaryl methanes (which contain O-methyl groups) using BBr₃ in dichloromethane (B109758) (DCM), with yields ranging from 73% to 82%. mdpi.com This strategy allows for the unmasking of a phenolic hydroxyl group that may have been protected as a methyl ether during previous synthetic steps. google.com

The table below illustrates the O-demethylation process for producing phenolic compounds.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Substituted (2-bromo-4,5-dimethoxyphenyl)methanes | BBr₃, Dichloromethane (DCM) | Bromophenol derivatives | mdpi.com |

| 2′-Methoxy-N-phenethyl-C8-oxo-benzomorphan | BBr₃ | C8-hydroxy benzomorphan (B1203429) (Phenol) | nih.gov |

Reactions of the Hydroxymethyl Substituent

The hydroxymethyl group (-CH₂OH) on the benzene (B151609) ring is a benzylic alcohol, which imparts its own characteristic reactivity. This group can be readily oxidized to form carbonyl compounds or can be converted into a leaving group for substitution reactions, such as halogenation.

The hydroxymethyl group of this compound is susceptible to oxidation to form the corresponding aldehyde (3-bromo-4-formylphenol) or, under stronger conditions, the carboxylic acid (3-bromo-4-carboxyphenol). evitachem.com Various oxidizing agents can be employed for this purpose. The oxidation of related salicyl alcohols with sodium metaperiodate has been shown to produce aldehydes, among other products. scispace.com This transformation is a key step for introducing a carbonyl functional group, which can then be used for further synthetic elaborations like imine or hydrazone formation.

The table below outlines the oxidation of the hydroxymethyl group.

| Starting Material | Product Type | General Oxidizing Agents | Reference |

| This compound | Aldehyde or Carboxylic Acid | Potassium permanganate, Chromium trioxide | |

| 2,6-Dibenzyl-4-(hydroxymethyl)phenol | Aldehyde or Carboxylic Acid | Not specified | evitachem.com |

| Salicyl alcohol | Salicylaldehyde | Sodium metaperiodate | scispace.com |

The hydroxyl of the hydroxymethyl group can be substituted by a halogen atom, typically through reactions that convert the alcohol into a good leaving group. A direct method for achieving this is benzylic halogenation. For instance, a related compound, 3-bromo-4-methylphenol (B1336650), was first protected as a benzoate (B1203000) ester. The methyl group was then brominated using N-bromosuccinimide (NBS) with benzoyl peroxide as a radical initiator in carbon tetrachloride (CCl₄) to yield 3-bromo-4-(bromomethyl)phenyl benzoate. nih.gov This benzylic bromide is a highly reactive intermediate, ideal for subsequent nucleophilic substitution reactions. This process demonstrates a reliable method for converting the hydroxymethyl functionality into a halomethyl group. nih.gov

The table below details the halogenation of a benzylic position analogous to the hydroxymethyl group.

| Starting Material | Reagents/Conditions | Product | Reference |

| 3-Bromo-4-methylphenyl benzoate | N-bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, Reflux | 3-Bromo-4-(bromomethyl)phenyl benzoate | nih.gov |

Formation of Ethers and Esters via the Alcohol Functionality

The primary alcohol of the hydroxymethyl group is readily susceptible to standard etherification and esterification reactions. These transformations are fundamental for protecting the alcohol functionality or for introducing specific linkages and modifying the compound's physical and chemical properties.

Esterification: The hydroxymethyl group can be acylated to form esters. This is typically achieved by reacting the alcohol with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For instance, reaction with isobutyryl chloride would yield the corresponding isobutyrate ester, a transformation noted in the synthesis of related complex molecules. google.com

Etherification: The formation of ethers from the hydroxymethyl group can be accomplished via a Williamson ether synthesis-type pathway. This involves deprotonation of the alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide). This results in the formation of a methoxy or benzyloxy ether at the benzylic position, respectively. A related compound, 3-Bromo-4-(methoxymethyl)phenol, highlights the result of such a transformation, where the methoxy group reduces hydrogen-bonding capacity compared to the parent hydroxymethyl compound.

Transformations Involving the Aromatic Ring

The phenyl ring of this compound, substituted with both activating (-OH) and deactivating (-Br, -CH2OH) groups, can participate in a variety of substitution reactions.

Electrophilic Aromatic Substitution (Post-Bromination)

Further electrophilic substitution on the this compound ring is possible, with the regiochemical outcome dictated by the combined directing effects of the existing substituents. The phenolic hydroxyl group is a powerful activating ortho-, para-director. The hydroxymethyl group is weakly deactivating and also ortho-, para-directing, while the bromine atom is deactivating but ortho-, para-directing.

The strongly activating hydroxyl group dominates the directing effects, making the positions ortho and para to it the most nucleophilic. These are the C2, C6, and C4 positions. Since C4 is already substituted, and C6 is adjacent to the bulky bromine atom at C3, the most probable site for a subsequent electrophilic attack is the C2 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with nitric acid can introduce a nitro group onto the ring. byjus.com Under carefully controlled conditions (e.g., dilute HNO3 at low temperature), mononitration is expected, likely yielding 3-Bromo-4-(hydroxymethyl)-2-nitrophenol. The use of harsher conditions, such as concentrated nitric acid with sulfuric acid, could lead to further substitution or oxidation. byjus.comgoogle.com

Halogenation: Further halogenation, for instance with bromine in a non-polar solvent, would also be directed to the activated positions, potentially yielding 2,3-Dibromo-4-(hydroxymethyl)phenol. byjus.com The reaction of phenols with bromine is often facile and may not require a Lewis acid catalyst. byjus.com

The table below outlines the expected major products from electrophilic substitution reactions on this substrate, based on established principles of aromatic reactivity.

| Reaction | Reagent | Expected Major Product |

| Nitration | Dilute HNO₃ | 3-Bromo-4-(hydroxymethyl)-2-nitrophenol |

| Bromination | Br₂ in CHCl₃ | 2,3-Dibromo-4-(hydroxymethyl)phenol |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (in this case, the bromide) on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction mechanism is distinct from electrophilic substitution and typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In the case of this compound, the ring lacks the strong activation required for a facile SNAr reaction. The phenolic hydroxyl group is electron-donating by resonance, which deactivates the ring toward nucleophilic attack. Therefore, direct displacement of the bromine by nucleophiles like alkoxides or amines under standard SNAr conditions is generally unfavorable. For this substrate to undergo an SNAr reaction at the C3 position, the aromatic ring would first need to be modified by introducing a potent electron-withdrawing group, such as a nitro group, at an ortho or para position (i.e., C2 or C5).

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for a wide variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgacs.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. It is widely used to synthesize biaryl compounds.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynes. The reaction is typically co-catalyzed by a copper(I) salt. libretexts.orgbeilstein-journals.org

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new, more substituted alkene.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, providing a direct route to arylamines.

The table below summarizes representative examples of these powerful synthetic transformations.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(Hydroxymethyl)-[1,1'-biphenyl]-3-ol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-4-(hydroxymethyl)phenol |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-((E)-2-Phenylvinyl)-4-(hydroxymethyl)phenol |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(Phenylamino)-4-(hydroxymethyl)phenol |

Complexation and Ligand Chemistry

The oxygen atoms of the phenolic hydroxyl and the hydroxymethyl groups in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry.

Coordination with Metal Ions

Phenolic and alcoholic oxygens can coordinate to a variety of metal ions, forming stable metal complexes. Research on the closely related ligand 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) demonstrates this capability. ijcce.ac.irijcce.ac.ir In a study, BBHMP was used to synthesize a platinum(II) complex where it acted as a multidentate ligand, coordinating to the metal center. ijcce.ac.irijcce.ac.ir

It is proposed that this compound could act as a bidentate ligand, particularly after deprotonation of the acidic phenolic hydroxyl group. The resulting phenoxide and the neutral hydroxymethyl oxygen can coordinate to a single metal center to form a chelate ring, a stabilizing feature in coordination complexes. The nature of the metal ion and the reaction conditions would determine the final structure and stoichiometry of the resulting complex. The synthesis of such complexes can impart novel biological or catalytic properties not present in the free ligand. ijcce.ac.irijcce.ac.ir

Application as a Ligand in Catalysis

The molecular architecture of this compound, featuring a phenolic hydroxyl group, a hydroxymethyl group, and a bromine atom on an aromatic ring, provides multiple reactive sites for derivatization into sophisticated ligands for catalysis. While direct applications of this compound as a ligand are not extensively documented, its structural motifs are present in related compounds that have been successfully employed as precursors to or components of catalytic systems. The functional groups allow for the introduction of coordinating atoms such as phosphorus, nitrogen, and sulfur, or for the molecule to act as a multidentate ligand itself, coordinating with metal centers to form catalytically active complexes.

A significant pathway to catalytically relevant ligands from brominated phenolic compounds is through the synthesis of phosphine (B1218219) ligands. These are crucial in a vast array of catalytic reactions, including cross-coupling and hydrogenation. Research has demonstrated a feasible, metal-free synthesis of aryltriphenylphosphonium salts from the isomeric 4-bromo-3-(hydroxymethyl)phenol (B1288526) and triphenylphosphine (B44618). acs.org This phosphonium (B103445) salt can subsequently be converted into the corresponding phosphine oxide and then reduced to the aryldiphenylphosphine ligand. acs.org This transformation highlights a potential route for converting this compound into a valuable phosphine ligand.

Table 1: Synthesis of a Phosphine Ligand from a Brominated Hydroxymethylphenol Isomer acs.org

| Step | Reactant | Reagents | Product | Yield |

| 1 | 4-bromo-3-(hydroxymethyl)phenol | Ph₃P, phenol | (4-Hydroxy-2-(hydroxymethyl)phenyl)triphenylphosphonium Bromide | 60% |

| 2 | (4-Hydroxy-2-(hydroxymethyl)phenyl)triphenylphosphonium Bromide | 3 M NaOH | Phosphine oxide derivative | 57% |

| 3 | Phosphine oxide derivative | Methyldiethyoxysilane, bis(4-nitrophenyl) phosphate (B84403) (catalyst) | Phosphine ligand derivative | 55% |

Furthermore, the phenolic oxygen and the oxygen of the hydroxymethyl group can act as coordination sites, allowing the compound or its derivatives to function as bidentate or multidentate ligands. For instance, a related compound, 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP), has been used to synthesize a Platinum(II) complex. ijcce.ac.irresearchgate.net In this complex, BBHMP acts as a ligand, demonstrating the capacity of such brominated hydroxymethyl phenols to coordinate with transition metals. ijcce.ac.irresearchgate.net These metal complexes can exhibit catalytic properties or serve as models for understanding catalytic mechanisms. The presence of the bromine atom also opens up possibilities for post-coordination modifications through reactions like Suzuki-Miyaura cross-coupling, which can be used to tune the steric and electronic properties of the resulting ligand and its metal complex.

The versatility of the functional groups on this compound thus makes it a promising, though currently underexplored, precursor for the development of novel ligands and catalysts.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-4-(hydroxymethyl)phenol, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each of the chemically non-equivalent protons in the molecule. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the benzene (B151609) ring.

Based on the analysis of structurally similar compounds, the expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit characteristic chemical shifts (δ) and coupling constants (J). The aromatic protons are expected to appear as a set of coupled multiplets. The proton on the carbon bearing the bromine atom (C3) would likely influence the chemical shift of the adjacent protons. The hydroxymethyl protons (-CH₂OH) would typically present as a singlet, or a doublet if coupled to the hydroxyl proton, and its chemical shift would be influenced by solvent and concentration. The phenolic hydroxyl proton (-OH) often appears as a broad singlet, and its position can be highly variable.

A hypothetical ¹H NMR data table based on known substituent effects and data from related isomers is presented below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.1-7.3 | d | ~2-3 |

| H-5 | ~6.8-7.0 | d | ~8-9 |

| H-6 | ~6.9-7.1 | dd | ~8-9, ~2-3 |

| -CH ₂OH | ~4.5-4.7 | s | - |

| -OH (phenolic) | Variable (e.g., 5.0-9.0) | br s | - |

| -CH₂OH | Variable | t (if coupled) | ~5-6 |

This is a predictive table based on analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic nature of their substituents.

In the ¹³C NMR spectrum of this compound, the six aromatic carbons would display distinct signals, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and hydroxymethyl groups. The carbon atom directly bonded to the bromine (C-3) is expected to have a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect. The hydroxymethyl carbon (-CH₂OH) will appear in the aliphatic region of the spectrum.

A predicted ¹³C NMR data table is provided below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150-155 |

| C-2 | ~115-120 |

| C-3 | ~110-115 |

| C-4 | ~130-135 |

| C-5 | ~118-123 |

| C-6 | ~130-135 |

| -C H₂OH | ~60-65 |

This is a predictive table based on analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their positions relative to one another. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the -CH₂OH protons would correlate with the signal for the -CH₂OH carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. columbia.edu This powerful technique helps to piece together the entire molecular structure by showing long-range connectivities. For example, the protons of the hydroxymethyl group would show a correlation to the aromatic carbon at position C-4, confirming its attachment point. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₇H₇BrO₂), the expected monoisotopic mass would be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by two mass units.

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | 201.9684 |

| [M(⁸¹Br)]⁺ | 203.9663 |

This table presents the theoretical exact masses for the molecular ions containing the two major isotopes of bromine.

Interpretation of Fragmentation Patterns

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint and offers valuable clues about the compound's structure.

Common fragmentation pathways for this molecule would likely involve:

Loss of the hydroxymethyl group: A significant fragmentation would be the cleavage of the -CH₂OH group (31 Da).

Loss of a bromine radical: The C-Br bond can break, leading to the loss of a bromine atom (79 or 81 Da).

Loss of water: Dehydration involving the phenolic hydroxyl and/or the hydroxymethyl group can occur.

Decarbonylation: Loss of carbon monoxide (CO) from the phenolic ring is a common fragmentation pathway for phenols.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of its bonds. For this compound, the key functional groups—hydroxyl (phenolic and alcoholic), C-Br, and the substituted benzene ring—give rise to distinct absorption bands.

While a specific, experimentally verified FT-IR spectrum for this compound is not widely available in public databases, the expected characteristic absorption peaks can be predicted based on the analysis of similar phenolic compounds. For instance, the FT-IR spectrum of the related compound 3-bromophenol (B21344) shows characteristic peaks that can be used for comparison. The spectrum of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol also provides insight into the expected vibrational modes.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3550 - 3200 | Broad, Strong |

| Alcoholic O-H | Stretching | 3550 - 3200 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂OH) | Stretching | 2950 - 2850 | Medium |

| C=C Aromatic Ring | Stretching | 1620 - 1550 | Medium to Strong |

| C-O (Phenolic) | Stretching | 1260 - 1180 | Strong |

| C-O (Alcoholic) | Stretching | 1050 - 1000 | Strong |

| O-H | Bending | 1410 - 1310 | Medium |

| C-Br | Stretching | 680 - 515 | Medium to Weak |

Note: The values in this table are based on typical ranges for the specified functional groups and may vary in the actual spectrum of this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the C-Br bond.

Detailed experimental Raman spectra for this compound are not readily found in the public domain. However, studies on similar substituted phenols can provide an indication of the expected Raman shifts. A comprehensive vibrational analysis of substituted phenols has demonstrated the transferability of valence force constants, suggesting that the vibrational frequencies of related molecules can serve as a reliable guide.

Table 2: Expected Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C-H Bending | 1200 - 1000 | Medium |

| C-Br Stretching | 680 - 515 | Strong |

| C-C Ring Stretching | 1600 - 1550 | Medium |

Note: These are predicted values based on the analysis of related compounds and may differ in the experimental spectrum.

Electronic Spectroscopy for Chromophoric Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is useful for analyzing its chromophoric system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The benzene ring in this compound, along with its substituents, constitutes a chromophore that absorbs UV light, leading to the excitation of π electrons to higher energy orbitals (π → π* transitions). The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of the substituents on the aromatic ring.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol/Ethanol | ~270 - 290 | Not available | π → π* |

Note: The λmax is an estimated range based on HPLC detection parameters. The molar absorptivity requires experimental determination.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction analysis of this compound would provide invaluable information about its solid-state structure. This includes precise bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions such as hydrogen bonding and crystal packing. Such data is crucial for understanding the physical properties of the compound and for computational modeling studies.

As of the current literature survey, no public crystallographic data for this compound has been deposited in crystallographic databases. However, the crystal structure of a related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, has been reported. researchgate.net This study revealed a monoclinic crystal system and detailed the hydrogen-bonding network within the crystal lattice. researchgate.net A similar study on this compound would be highly beneficial to the scientific community for a complete structural elucidation.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | C-Br: ~1.90, C-O (phenolic): ~1.36, C-O (alcoholic): ~1.43, Aromatic C-C: ~1.39 |

| Bond Angles (°) | C-C-C (ring): ~120, C-C-Br: ~120, C-C-O: ~120 |

| Intermolecular Interactions | Hydrogen bonding involving phenolic and alcoholic -OH groups |

Note: The information in this table is hypothetical and serves to illustrate the type of data that would be obtained from a single-crystal X-ray diffraction study.

Computational and Theoretical Studies on 3 Bromo 4 Hydroxymethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding molecular structure, stability, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. jcsp.org.pkdntb.gov.ua The selection of a functional and a basis set is crucial for obtaining reliable results.

For molecules similar to 3-Bromo-4-(hydroxymethyl)phenol, a common and effective approach involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. jcsp.org.pkscispace.com This functional is known for providing excellent results for a wide range of organic molecules.

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For compounds containing bromine, a Pople-style basis set such as 6-311++G(d,p) is often employed. jcsp.org.pkresearchgate.net This notation indicates that the core electrons are described by 6 Gaussian functions, while the valence electrons are described by a split-valence set of 3, 1, and 1 Gaussian functions. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for non-spherical electron distribution.

A primary step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable structure in the gas phase. dergipark.org.tr The optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations would yield values that can be compared with data from similar, structurally characterized compounds. jcsp.org.pkscispace.com

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H bond or the bending of the C-H bonds.

Table 1: Illustrative Geometrical Parameters from DFT Calculations on Related Phenolic Compounds

| Parameter | Typical Bond Type | Illustrative Calculated Value (Å) | Source Context |

| C-Br | Aromatic Carbon - Bromine | 1.886 - 1.902 | Values for brominated phenyl rings in similar compounds. jcsp.org.pkscispace.com |

| C-O | Aromatic Carbon - Oxygen (Phenol) | 1.362 | Representative value for a phenol (B47542) C-O bond. scispace.com |

| C-O | Methylene Carbon - Oxygen (Alcohol) | 1.433 | Representative value for a primary alcohol C-O bond. scispace.com |

| C-C | Aromatic Carbon - Carbon | 1.398 - 1.412 | Typical range for C-C bonds within a benzene (B151609) ring. scispace.com |

Note: This table is illustrative and does not represent calculated values for this compound, but rather typical values from studies on analogous structures to demonstrate the type of data generated.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a high negative potential (red) around the phenolic and alcoholic oxygen atoms due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring itself would show a complex potential distribution influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. These orbitals are key to understanding chemical reactivity and electronic properties. tandfonline.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. tandfonline.com

A large HOMO-LUMO gap implies high stability and low reactivity.

A small HOMO-LUMO gap suggests low stability and high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly on the oxygen atom and the carbon atoms ortho and para to the hydroxyl group. The LUMO would likely be distributed over the aromatic ring system, with contributions from the bromine atom.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Measures chemical reactivity and kinetic stability. tandfonline.com |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | The power of an atom to attract electrons. researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. researchgate.net |

There are three main types of Fukui functions:

f(r)⁺: For nucleophilic attack (attack by an electron-rich species). It identifies the most electrophilic sites in the molecule.

f(r)⁻: For electrophilic attack (attack by an electron-deficient species). It identifies the most nucleophilic sites.

f(r)⁰: For radical attack.

For this compound, Fukui function analysis would precisely pinpoint which atoms are most susceptible to attack. It is expected that f(r)⁻ would be largest on the carbon atoms of the aromatic ring that are activated by the hydroxyl group, while f(r)⁺ might be significant on the carbon atom attached to the bromine, indicating its susceptibility to nucleophilic substitution under certain conditions. researchgate.netwu.ac.th

Conformational Analysis and Intramolecular Interactions

A detailed conformational analysis of this compound, identifying the most stable conformers and the energy barriers between them, has not been published. This analysis would be crucial for understanding the molecule's three-dimensional structure and how it influences its properties.

Reaction Mechanism Studies Using Computational Tools

No computational studies detailing the reaction mechanisms involving this compound were found. This type of research is essential for understanding how the molecule behaves in chemical reactions, for optimizing synthetic procedures, and for predicting potential products.

Applications As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Natural Products and Analogues

The structural framework of 3-bromo-4-(hydroxymethyl)phenol is embedded within or related to various natural products, particularly those of marine origin. It is identified in red algae of the genus Vertebrata. Its utility extends to being a key building block in the laboratory synthesis of natural products and their analogues, which are often developed to enhance biological activity or to probe biological pathways.

Construction of Polycyclic Aromatic Compounds

While direct, specific examples of this compound being used for the synthesis of polycyclic aromatic compounds (PACs) are not extensively documented in dedicated studies, its chemical nature makes it an ideal precursor for such constructions. The presence of the bromine atom facilitates transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.

Notably, it can undergo reactions like the Suzuki-Miyaura cross-coupling. In a typical synthetic strategy, the bromine atom can be coupled with a boronic acid derivative of another aromatic system. This reaction would connect the two aromatic rings, forming a biphenyl (B1667301) or a related diaryl structure, which is a common core in many polycyclic systems. Subsequent intramolecular cyclization reactions, potentially involving the hydroxymethyl and phenolic hydroxyl groups after appropriate functional group manipulation, could then be employed to construct the final polycyclic framework. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, which can then participate in cyclization reactions to form new rings.

Role in the Development of Targeted Organic Molecules

The development of molecules designed to interact with specific biological targets, such as enzymes or receptors, often relies on the synthesis of a central scaffold that can be systematically modified. This compound provides a robust scaffold for creating libraries of compounds for drug discovery and chemical biology.

Scaffold Synthesis for Advanced Chemical Probes

Advanced chemical probes, including fluorescent probes, are essential tools for visualizing and studying biological processes in real-time. The synthesis of these probes requires molecular scaffolds that can be functionalized with reporter groups (like fluorophores) and binding elements. This compound and its isomers are valuable in this context.

Research into novel diagnostic systems has utilized similar bromo-hydroxymethyl-substituted aromatic structures as key intermediates. bath.ac.uk The synthetic utility of this scaffold lies in its ability to undergo sequential, site-selective reactions. For example, the phenolic hydroxyl can be used as an attachment point for a linker or a fluorophore, while the bromine atom can be substituted via a cross-coupling reaction to introduce a target-binding moiety. The hydroxymethyl group can also be modified, for instance, by conversion to a chloromethyl or bromomethyl group, to alkylate other molecules. This multi-faceted reactivity allows for the systematic construction of complex probes designed for specific biological investigations. google.com

Contribution to Materials Science through Derivative Synthesis

The unique combination of functional groups in this compound makes it a significant contributor to the field of materials science, particularly in the design of functional polymers and specialized ligands.

Polymer and Ligand Design

The utility of this scaffold extends to the synthesis of sophisticated ligands for coordination chemistry and catalysis. A notable example is the metal-free synthesis of aryltriphenylphosphonium salts from 4-bromo-3-(hydroxymethyl)phenol (B1288526), an isomer of the title compound. acs.org In this process, the bromo-substituted phenol (B47542) reacts with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. acs.org This salt is a precursor to valuable phosphine (B1218219) ligands, which are central to many catalytic processes. The resulting phosphine ligand, (4-hydroxy-2-(hydroxymethyl)phenyl)diphenylphosphine, retains the hydroxymethyl and phenolic groups, which can act as hydrogen-bond donors or as secondary coordination sites for metal ions, influencing the catalytic activity and selectivity of the metal complex. acs.org The synthesis of dendrimers and other branched polymers has also been achieved using related bis(hydroxymethyl)phenol building blocks, highlighting the importance of this structural motif in creating complex macromolecular architectures. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 666747-04-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₇BrO₂ | |

| Molecular Weight | 203.04 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | WSRHRQCZRFLQMS-UHFFFAOYSA-N | sigmaaldrich.com |

Future Research Directions and Emerging Paradigms

Development of Stereoselective Syntheses of 3-Bromo-4-(hydroxymethyl)phenol Derivatives

The development of stereoselective synthetic methods for derivatives of this compound is a promising avenue for future research. The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science, as the stereochemistry of a compound can dramatically influence its biological activity and physical properties.

Future research could focus on the asymmetric synthesis of derivatives where a stereocenter is introduced, for instance, by modifying the hydroxymethyl group or by adding a chiral side chain to the phenolic ring. Methodologies such as organocatalysis, transition-metal catalysis with chiral ligands, and biocatalysis could be employed to achieve high levels of enantioselectivity and diastereoselectivity. rsc.orgacs.orgresearchgate.net For example, the development of chiral phosphoric acid catalysts has shown great promise in the enantioselective synthesis of various chiral molecules, and this approach could be adapted for the functionalization of this compound. acs.org The asymmetric Mannich reaction, a powerful tool for creating carbon-carbon bonds, could also be explored for the synthesis of chiral derivatives. researchgate.net

The stereoselective synthesis of highly functionalized tetrasubstituted olefins is another area of interest, where derivatives of this compound could be used as starting materials. bohrium.com The development of such methods would not only provide access to novel, structurally complex molecules but also enable the investigation of their chiroptical properties and potential applications in areas like asymmetric catalysis and chiral recognition.

Integration of Machine Learning and AI in Synthetic Design for this compound

Furthermore, AI and ML can be used to predict the properties and bioactivity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising derivatives. kjpp.net This predictive capability, combined with automated synthesis platforms, could lead to a high-throughput discovery pipeline for new materials and therapeutic agents based on the this compound scaffold. beilstein-journals.orgmdpi.com The use of autonomous self-optimizing flow reactors, guided by ML algorithms, represents a paradigm shift in chemical synthesis, enabling rapid optimization of reaction conditions with minimal human intervention. beilstein-journals.org

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for the efficient and selective transformation of this compound into more complex and valuable molecules. Future research in this area will likely focus on creating catalysts that can selectively functionalize the C-Br bond, the phenolic hydroxyl group, or the hydroxymethyl group.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. bohrium.comscispace.com The development of new palladium, nickel, or copper-based catalysts could enable a wider range of coupling partners to be used with this compound, leading to the synthesis of diverse libraries of derivatives. nih.govresearchgate.netacs.org For instance, recent advances in nickel-catalyzed C-O cross-coupling could be applied to the arylation of the phenolic hydroxyl group. bohrium.com Photocatalysis is another emerging area that offers mild and sustainable reaction conditions for a variety of chemical transformations. keaipublishing.com

The development of catalysts for the selective oxidation or reduction of the hydroxymethyl group would also be highly valuable. Furthermore, catalysts that can promote dearomatization-rearomatization strategies could open up new avenues for the functionalization of the phenolic ring. scispace.com The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also sustainable, utilizing earth-abundant metals and operating under environmentally benign conditions.

Investigation of Supramolecular Interactions Involving this compound

The study of supramolecular interactions involving this compound offers exciting possibilities for the design of new materials and functional systems. The presence of a hydroxyl group, a bromine atom, and an aromatic ring provides multiple sites for non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. dntb.gov.uaresearchgate.netnih.gov

Future research could explore the self-assembly of this compound and its derivatives into well-defined supramolecular architectures, such as cocrystals, liquid crystals, and gels. nih.govrsc.org The formation of cocrystals with other molecules, for instance, could be used to modify the physicochemical properties of the compound, such as its solubility and melting point. nih.gov The study of halogen bonding, in particular, is a rapidly growing field, and the bromine atom in this compound could be exploited to direct the assembly of molecules in the solid state. dntb.gov.uaresearchgate.net

Understanding the interplay of these non-covalent interactions is key to designing functional materials. For example, by controlling the supramolecular organization, it may be possible to create materials with specific optical or electronic properties. The investigation of these interactions in solution is also important, as they can influence the biological activity of the compound and its derivatives.

Advanced In-silico Design and Prediction of Novel Derivates

Advanced in-silico design and computational methods are poised to play an increasingly important role in the discovery and development of novel derivatives of this compound. nrfhh.comfrontiersin.orgnih.gov These computational tools allow for the rapid screening of large virtual libraries of compounds, helping to identify candidates with desired properties before they are synthesized in the laboratory. biointerfaceresearch.comacs.orgresearchgate.net

Molecular docking simulations can be used to predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors, which is a crucial step in drug discovery. nrfhh.comfrontiersin.orgresearchgate.net This approach can help to prioritize which compounds are most likely to be effective therapeutic agents. frontiersin.org In addition to predicting biological activity, computational methods can also be used to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability (ADME/Tox properties). biointerfaceresearch.comacs.orgresearchgate.net

常见问题

Q. What are the established synthetic routes for 3-Bromo-4-(hydroxymethyl)phenol, and how can reaction conditions be optimized for purity?

Synthesis typically involves bromination of a precursor phenol derivative followed by hydroxymethylation. For example:

- Bromination : Direct electrophilic substitution on 4-(hydroxymethyl)phenol using bromine in acetic acid or HBr/H₂O₂ .

- Hydroxymethylation : Formaldehyde condensation under alkaline conditions, as seen in phenolic resin syntheses .

Optimization : Monitor reaction progress via HPLC or TLC. Adjust pH, temperature, and stoichiometry to minimize side products like di-brominated derivatives or over-oxidation. Purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., bromine-induced deshielding at C3, hydroxymethyl protons at δ 4.5–5.0 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 270–290 nm) assess purity, leveraging bromine’s strong absorbance .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The bromine atom at C3 activates the aromatic ring toward NAS due to its electron-withdrawing effect, directing incoming nucleophiles to the para position relative to the hydroxymethyl group. Methodology :

- Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

- Monitor reaction intermediates via LC-MS and DFT calculations to map transition states .

- Compare reactivity with analogs like 3-Chloro-4-(hydroxymethyl)phenol to isolate electronic vs. steric effects .

Q. How can conflicting bioactivity data (e.g., antimicrobial IC₅₀ values) be resolved for brominated phenols?

Discrepancies often arise from assay conditions (pH, solvent) or impurities. Validation steps :

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., tyrosinase) to model binding. Parameterize bromine’s van der Waals radius and partial charge .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

- QSAR : Corrogate Hammett σ values for substituents (Br, CH₂OH) with bioactivity data from marine bromophenols .

Methodological Guidance for Experimental Design

Q. How to safely handle this compound given its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。